1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene is a chlorinated bicyclic compound with the molecular formula C9H10Cl4O2. This compound is characterized by its unique bicyclo[2.2.1]heptene structure, which is often referred to as a norbornene framework. The presence of four chlorine atoms and two methoxy groups adds to its chemical complexity and reactivity.
Preparation Methods
The synthesis of 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is a tetrachlorocyclopentadiene, and the dienophile is a methoxy-substituted alkene. The reaction conditions often require elevated temperatures and the presence of a Lewis acid catalyst to facilitate the cycloaddition .
The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yields of the desired product .
Chemical Reactions Analysis
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy groups, converting them into carbonyl functionalities.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process can selectively remove the chlorine atoms, yielding less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates. It helps in understanding the mechanisms of halogenase enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its reactivity and functional groups make it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The chlorine atoms and methoxy groups make it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The bicyclic structure also allows for unique rearrangements and ring-opening reactions under specific conditions .
Comparison with Similar Compounds
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
1,2,3,4,5,6-Hexachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene: This compound has two additional chlorine atoms, making it more reactive and less stable.
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene: The presence of a phenyl group adds to its complexity and alters its reactivity.
5,6-Dibromo-1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene: The substitution of bromine for chlorine changes its chemical properties and reactivity
These comparisons highlight the uniqueness of 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[22
Properties
CAS No. |
19448-78-3 |
---|---|
Molecular Formula |
C9H10Cl4O2 |
Molecular Weight |
292.0 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H10Cl4O2/c1-14-9(15-2)7(12)3-4-8(9,13)6(11)5(7)10/h3-4H2,1-2H3 |
InChI Key |
HFLBDHJDGDFHGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(CCC1(C(=C2Cl)Cl)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.